4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide
Description
4-Bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide (CAS: 727420-58-8) is a sulfonamide derivative featuring a brominated and methoxy-substituted benzene ring linked to a 2H-indazole moiety via a sulfonamide bridge. The indazole group, a bicyclic aromatic system with two adjacent nitrogen atoms, may confer unique hydrogen-bonding capabilities and steric effects, distinguishing it from other heterocyclic sulfonamides.
Properties
IUPAC Name |
4-bromo-N-(1H-indazol-6-yl)-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c1-21-14-7-11(4-5-12(14)15)22(19,20)18-10-3-2-9-8-16-17-13(9)6-10/h2-8,18H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKIOQXATQRWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: This can be achieved through a transition metal-catalyzed cyclization reaction.
Introduction of the Bromine Atom: Bromination of the benzene ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, chromium trioxide (CrO3)
Reducing Agents: H2/Pd, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring and sulfonamide group are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds for Comparison:
4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16)
- Structure : Contains a pyrazoline ring fused to a tetrahydroindole system and a sulfonamide-linked benzene ring with bromo substituents.
- Key Differences : The absence of an indazole group and the presence of a ketone and dimethyl substituents in the indole moiety alter electronic and steric profiles compared to the target compound.
(E)-4-Bromo-N-((3-Bromothiophen-2-yl)methylene)-2-Methylaniline Derivatives
- Structure : Features a thiophene-imine scaffold instead of sulfonamide, with bromo and methyl substituents.
- Key Differences : The thiophene ring and imine bond introduce distinct π-conjugation and coordination properties absent in the target compound.
Table 1: Structural and Physical Comparison
Electronic and Spectroscopic Properties
- Frontier Molecular Orbitals (FMOs) : DFT studies on thiophene-imine derivatives revealed low HOMO-LUMO gaps (~3.5 eV), indicative of high reactivity . While similar calculations are unavailable for the target compound, its methoxy group may raise HOMO energy, enhancing nucleophilicity compared to bromo-rich analogues.
- NMR Signatures : In Compound 16 , aromatic protons resonate at δ 7.44–8.07 ppm in DMSO-d₆, whereas the target compound’s indazole protons would likely appear downfield (δ 7.5–8.5 ppm) due to deshielding by the sulfonamide group .
Biological Activity
The compound 4-bromo-N-(2H-indazol-6-yl)-3-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The structural features that contribute to its activity include:
- Bromine atom : Enhances lipophilicity and may influence binding interactions.
- Indazole moiety : Known for its role in various pharmacological activities.
- Methoxy group : Potentially increases solubility and alters pharmacokinetic properties.
Antitumor Activity
The compound's potential as an antitumor agent has been highlighted in several studies. For instance, derivatives with similar structures have shown promising results against various cancer cell lines.
Case Study:
A study evaluating the efficacy of indazole derivatives against FGFR (Fibroblast Growth Factor Receptor) reported that certain modifications to the indazole structure significantly enhanced antitumor activity, with IC50 values in the low nanomolar range. The specific IC50 values for related compounds suggest a potential for this compound to exhibit similar effects.
Table 2: Antitumor Activity of Related Compounds
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| This compound | FGFR1 | Not reported |
| 6-(2,6-Dichloro-3,5-dimethoxyphenyl) | FGFR1 | 30.2 ± 1.9 |
| Indazole Derivative A | ERK1/2 | 9.3 ± 3.2 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cellular Signaling Pathways : Interaction with signaling pathways such as ERK1/2 has been documented, which may contribute to its antitumor effects.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The presence of the methoxy group may enhance absorption.
- Distribution : The bromine atom may affect tissue distribution due to increased lipophilicity.
- Metabolism : Potential interactions with cytochrome P450 enzymes have been noted in related sulfonamides, suggesting careful consideration for drug-drug interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
